molecular formula C7H12N2O3 B13810762 Ethyl N-(Allylcarbamoyl)carbamate

Ethyl N-(Allylcarbamoyl)carbamate

Cat. No.: B13810762
M. Wt: 172.18 g/mol
InChI Key: QYNVEDGWEASVKD-UHFFFAOYSA-N
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Description

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester (9CI) is a chemical compound with the molecular formula C7H12N2O3. It is an ester derivative of carbamic acid, which is known for its applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-propenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl N-(prop-2-enylcarbamoyl)carbamate

InChI

InChI=1S/C7H12N2O3/c1-3-5-8-6(10)9-7(11)12-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,11)

InChI Key

QYNVEDGWEASVKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)NCC=C

Origin of Product

United States

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